

Technical Guide: Synthesis and Characterization of Ifosfamide Impurity B

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Compound of Interest

Compound Name: Ifosfamide impurity B

CAS No.: 241482-18-8

Cat. No.: B601147

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Executive Summary & Chemical Identity

Ifosfamide Impurity B is a critical process-related impurity arising from the dimerization of phosphorylated intermediates during the manufacturing of Ifosfamide. Structurally, it represents a pyrophosphate (diphosphate) bridge linking two acyclic amine precursors. Its presence indicates incomplete cyclization or moisture-induced hydrolysis of the reactive phosphorodichloridate species.

Chemical Profile

Parameter	Detail
Common Name	Ifosfamide Impurity B (EP)
Chemical Name	Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate
CAS Number	241482-18-8
Molecular Formula	C ₁₀ H ₂₄ Cl ₂ N ₂ O ₇ P ₂
Molecular Weight	417.16 g/mol
Structure	Dimer of 3-(2-chloroethylamino)propyl phosphate linked by a P-O-P bond

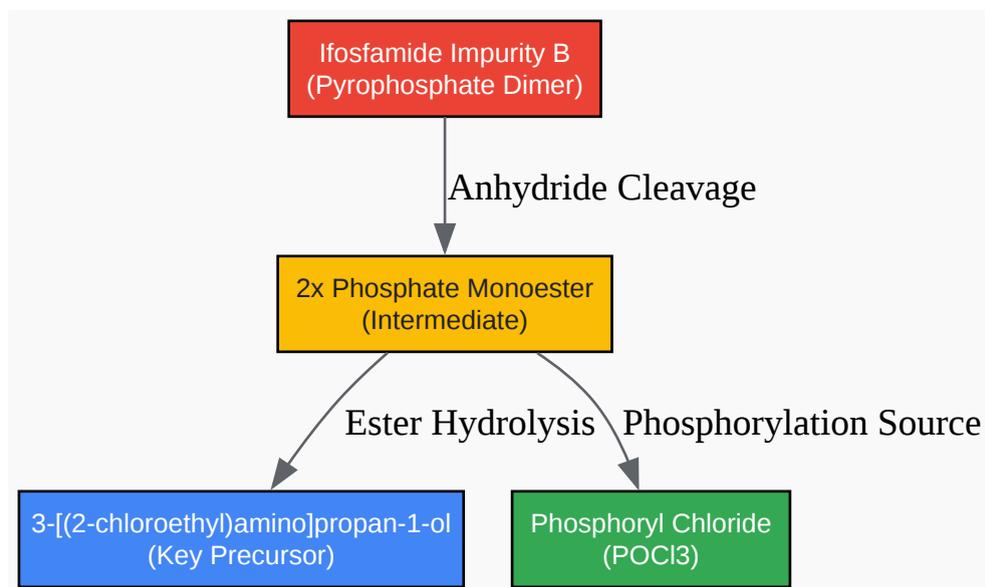
Retrosynthetic Analysis

To design a robust synthesis for the reference standard, we must deconstruct the molecule at its most unstable linkage: the pyrophosphate anhydride bond.

Strategic Disconnection:

- Primary Disconnection: Cleavage of the central P-O-P anhydride bond yields two equivalents of 3-[(2-chloroethyl)amino]propan-1-ol.
- Secondary Disconnection: The phosphate ester bond connects the phosphorus core to the alcohol precursor, 3-[(2-chloroethyl)amino]propan-1-ol.
- Precursor Origin: The amino-alcohol is a key intermediate in Ifosfamide synthesis, typically derived from 3-aminopropanol.

Visualization: Retrosynthetic Logic



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Caption: Retrosynthetic breakdown of Impurity B into its phosphate monomer and amino-alcohol precursor.[1]

Synthesis Pathway (Reference Standard Preparation)

This protocol describes the intentional synthesis of Impurity B for use as a qualified reference standard. The synthesis exploits the controlled dehydration of the phosphate monoester.

Phase 1: Synthesis of Precursor (3-[(2-chloroethyl)amino]propan-1-ol)

Note: This amine must be handled as a potential alkylating agent.

- Reagents: 3-Aminopropanol, Chloroacetyl chloride, Borane-THF complex (or LiAlH₄).
- Acylation: React 3-aminopropanol with chloroacetyl chloride at -5°C in dichloromethane (DCM) with triethylamine (TEA) to form N-(3-hydroxypropyl)-2-chloroacetamide.
- Reduction: Reduce the amide using Borane-THF complex at 0°C to yield 3-[(2-chloroethyl)amino]propan-1-ol.
- Purification: Acid-base extraction followed by vacuum distillation.

Phase 2: Phosphorylation and Dimerization

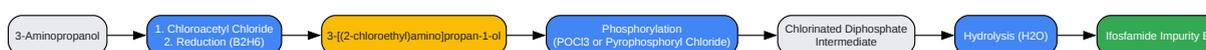
This step converts the alcohol to the pyrophosphate dimer.

Protocol:

- Activation: Dissolve 3-[(2-chloroethyl)amino]propan-1-ol (1.0 eq) in dry DCM. Add TEA (2.0 eq) to scavenge HCl.
- Phosphorylation: Add POCl₃ (0.5 eq) dropwise at -10°C. Critical: The stoichiometry of 0.5 eq POCl₃ per alcohol promotes the formation of the bridged species, although POCl₃ typically favors tris-substitution. To specifically target the pyrophosphate, a controlled hydrolysis method is preferred:
 - Alternative (High Purity): React the alcohol with Pyrophosphoryl chloride (P₂O₃Cl₄) at -20°C. This directly installs the P-O-P framework.

- Hydrolysis: Quench the reaction mixture with buffered water (pH 7) to hydrolyze the remaining P-Cl bonds to P-OH.
- Isolation: The product is highly polar. Evaporate the organic solvent and purify the residue using Preparative HPLC (C18 column, Phosphate buffer/Methanol gradient).

Visualization: Synthesis Workflow



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Caption: Step-by-step synthesis from 3-aminopropanol to **Ifosfamide Impurity B**.

Formation Mechanism in Manufacturing

Understanding how Impurity B forms during Ifosfamide production is essential for control strategy (QbD).

The Mechanism:

- Normal Process: Ifosfamide is formed by reacting N-(2-chloroethyl)-3-aminopropanol with POCl_3 to form a cyclic phosphorodichloridate, which is then closed with ammonia or an amine source.
- Deviant Pathway (Impurity B Formation):
 - Trigger: Presence of trace moisture or incorrect stoichiometry (excess alcohol).
 - Step A: The cyclic intermediate fails to close or the acyclic dichloridate intermediate is hydrolyzed by water to a Phosphoro(mono)chloridate.
 - Step B: This reactive species attacks a free phosphate or another phosphorylated alcohol molecule.
 - Result: Formation of a P-O-P anhydride bond (Pyrophosphate) instead of the P-N ring closure.

Control Strategy:

- **Moisture Control:** Maintain anhydrous conditions (<0.1% water) in the phosphorylation reactor.
- **Stoichiometry:** Ensure precise equivalents of POCl₃ to prevent dimerization.
- **Temperature:** Maintain low temperatures (-10°C to 0°C) to suppress side reactions.

Analytical Characterization

To validate the identity of the synthesized Impurity B, the following analytical profile is expected.

Technique	Expected Signal / Characteristic
HPLC-UV	Retention time (RT) distinct from Ifosfamide (typically more polar, elutes earlier on C18). Detection at 210-220 nm (weak chromophore).
MS (ESI)	[M+H] ⁺ = 417.05 m/z.[2] Characteristic isotope pattern for two Chlorine atoms (9:6:1 ratio for M, M+2, M+4).
³¹ P NMR	δ -10 to -12 ppm (broad doublet or singlet). The pyrophosphate signal is upfield relative to the cyclic phosphoramidate of Ifosfamide.
¹ H NMR	Signals for the propyl chain (multiplets at ~1.8, 3.1, 4.1 ppm) and the chloroethyl group (triplets at ~3.0, 3.6 ppm). Absence of ring protons.

References

- European Directorate for the Quality of Medicines & HealthCare (EDQM). **Ifosfamide Impurity B** Reference Standard Safety Data Sheet. Available at: [\[Link\]](#)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 44319741, Bis[3-[(2-chloroethyl)amino]propyl] dihydrogen diphosphate. Available at: [\[Link\]](#)

- Misiura, K., et al. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry. Available at: [\[Link\]](#)
- Google Patents. Method of synthesizing ifosfamide (CN101058589A).

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Sources

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